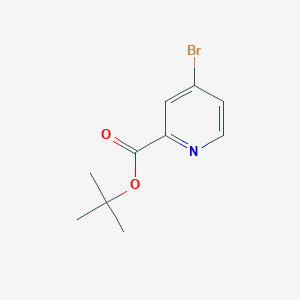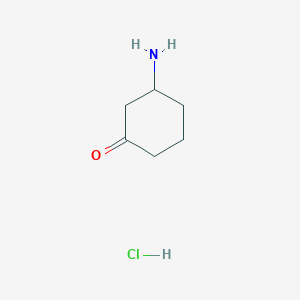![molecular formula C17H16F2N2O3S B2773296 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide CAS No. 899731-58-9](/img/structure/B2773296.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve several steps. For example, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .Scientific Research Applications
Synthesis and Characterization of Polybenzoxazine
Polybenzoxazines with phenylnitrile functional groups have been synthesized, showing improved thermal stability and glass transition temperatures compared to analogs without the phenylnitrile group, hinting at the significance of specific functional groups in developing advanced materials with desirable thermal properties (Qi et al., 2009).
Novel Aromatic Polyimides
Research on the synthesis of novel aromatic polyimides incorporating different diamines has demonstrated the potential of these compounds in creating materials that are soluble in organic solvents and exhibit high thermal stability, which is critical for applications in high-performance polymers (Butt et al., 2005).
Antifungal and Antimicrobial Activities
The synthesis and study of N-substituted benzamides have shown promising antifungal activities against phytopathogenic strains, indicating the potential for developing new antifungal agents (Raffa et al., 2002). Additionally, various synthesized benzamide derivatives have been evaluated for their antimicrobial properties, suggesting their utility in addressing microbial diseases (Desai et al., 2013).
Biosensor Development
A study on a biosensor based on a modified carbon paste electrode incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam showcases the application of specific benzamide derivatives in enhancing the performance of electrochemical biosensors (Karimi-Maleh et al., 2014).
Mechanism of Action
The mechanism of action of such compounds can vary widely depending on their structure and the specific functional groups they contain. Many similar compounds display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-15-8-3-12(11-16(15)19)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCURTUFCILFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)
![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)
![11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2773219.png)

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate](/img/structure/B2773221.png)


![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2773226.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2773228.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2773236.png)